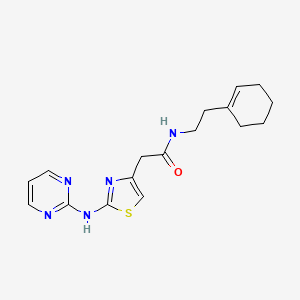

![molecular formula C10H8N2O4 B2805125 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid CAS No. 681837-30-9](/img/structure/B2805125.png)

3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

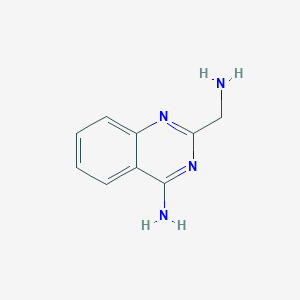

This compound belongs to the class of organic compounds known as pyrrolocarbazoles . The molecular formula is C10H8N2O4 .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolocarbazole moiety, which is a tetracyclic heterocycle consisting of a pyrrole ring fused to a carbazole . The molecular weight is 220.18 .Scientific Research Applications

Synthesis and Optical Properties

Diketopyrrolopyrroles, closely related to the core structure of 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid, have been reported for their broad utility across various applications, including pigments, field-effect transistors, solar cells, and fluorescence imaging. The wide-ranging applicability of these compounds is largely due to their exceptional optical properties, such as significant bathochromic shifts in absorption and enhanced two-photon absorption cross-sections. Their straightforward synthesis, combined with excellent stability and nearly perfect fluorescence quantum yield, underscores their potential for further real-world applications (Grzybowski & Gryko, 2015).

Lignin Acidolysis

Research on the acidolysis of lignin model compounds, which share functional similarities with this compound, has provided insights into the mechanisms underlying β-O-4 bond cleavage. This understanding is crucial for the valorization of lignin, a major component of lignocellulosic biomass, into valuable chemicals. The study highlights the varied reactivity of different lignin model compounds, emphasizing the role of the γ-hydroxymethyl group and the existence of a hydride transfer mechanism (Yokoyama, 2015).

Building Blocks in Synthetic Chemistry

3,4-Dihydro-2(1H)-pyridones and their derivatives, akin to the structural framework of this compound, have been highlighted for their biological activity and importance as synthetic precursors. These compounds serve as building blocks for creating a variety of biologically active molecules, showcasing their versatility in synthetic chemistry. Notable applications include their use in developing compounds with vasorelaxant, anti-HIV, antitumor, antibacterial, and antifungal properties, demonstrating the potential of these heterocycles in medicinal chemistry (Chalán-Gualán et al., 2022).

Glycerol Transformations

The transformation of glycerol, a by-product of biodiesel production, into valuable C3 chemicals such as acrolein, lactic acid, and 1,3-dihydroxyacetone highlights the relevance of catalytic processes in utilizing biomass derivatives efficiently. Research in this area underscores the importance of developing sustainable and atomically economic features for chemical production, demonstrating how related compounds to this compound can contribute to green chemistry and sustainable industrial processes (Wang et al., 2019).

Mechanism of Action

Mode of Action

Compounds with similar structures have been shown to exhibit potential analgesic and sedative activity .

Pharmacokinetics

It’s worth noting that the compound’s molecular weight (33738) falls within the range generally considered favorable for oral bioavailability .

Result of Action

Compounds with similar structures have been shown to exhibit potential analgesic and sedative activity, suggesting that they may interact with pain and sleep pathways .

properties

IUPAC Name |

3-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c13-8(14)2-4-12-9(15)6-1-3-11-5-7(6)10(12)16/h1,3,5H,2,4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBDUTALJIAXHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=O)N(C2=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-[benzyl(methyl)amino]-5-cyano-2-phenylpyridine-3-carboxylate](/img/structure/B2805048.png)

![1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2805051.png)

![7-[(2-furylmethyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2805057.png)

![[(Z)-[5-methyl-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2805059.png)

![3-{[(2,4-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2805062.png)

![N-(4-fluorophenyl)-2-[6-(4-methylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2805065.png)